N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (molecular formula: C₁₉H₁₇FN₄OS; molecular weight: 368.43 g/mol) is a 1,2,4-triazole-based acetamide derivative characterized by a sulfur-linked acetamide moiety, a 4-fluorophenyl group at the N-terminus, and a triazole core substituted with phenyl and allyl (prop-2-en-1-yl) groups at the 5- and 4-positions, respectively . This compound belongs to a class of bioactive molecules where the 1,2,4-triazole scaffold is frequently modified to optimize pharmacological properties such as antimicrobial, anti-inflammatory, or receptor-modulating activities . The 4-fluorophenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the allyl substituent could influence lipophilicity and conformational flexibility .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c1-2-12-24-18(14-6-4-3-5-7-14)22-23-19(24)26-13-17(25)21-16-10-8-15(20)9-11-16/h2-11H,1,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKQCXVUFGRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole derivative with a sulfanylacetamide precursor under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The sulfanylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and Analogues
*Calculated from molecular formulas; †Estimated range based on similar derivatives.
Key Structural Variations and Implications
N-Substituent Modifications :
- The target compound’s 4-fluorophenyl group differs from VUAA-1’s 4-ethylphenyl and GPR-17’s 4-isopropylphenyl . Fluorine’s electron-withdrawing nature may enhance metabolic stability and receptor binding compared to alkyl substituents .
- Chlorophenyl () and nitro/methoxy-substituted aryl groups () are associated with improved antimicrobial and anti-inflammatory activities .
Allyl’s hydrophobicity may enhance membrane permeability.
Triazole 5-Position :
- Phenyl (target) vs. heterocyclic groups (e.g., pyridinyl in VUAA-1, furan in 442641-49-8) influence electronic and steric properties. Pyridinyl groups in VUAA-1 and OLC-12 are critical for Orco activation , while furan () may alter solubility.
Biological Activity
N-(4-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | REXJKISOGSBJIV-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit a broad spectrum of biological activities including:
-
Antimicrobial Activity :
- The triazole ring system is known for its antifungal properties. Studies have shown that similar compounds can effectively inhibit the growth of various fungal strains, making them candidates for antifungal drug development.
- For instance, derivatives of triazoles have been reported to show significant activity against Candida species and Aspergillus species .
-
Anticancer Properties :
- Triazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that such compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- A study reported that certain triazole compounds exhibited cytotoxic effects on breast cancer cells, suggesting a promising avenue for further research .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as cytochrome P450 enzymes involved in drug metabolism and biosynthesis of sterols in fungi.
- Receptor Modulation : The compound may interact with various receptors involved in inflammatory responses and cancer progression, leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation.
Case Studies
Case Study 1: Antifungal Activity
A recent study evaluated a series of triazole derivatives against clinical isolates of Candida species. The results indicated that the tested compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating significant antifungal activity compared to standard antifungal agents .
Case Study 2: Anticancer Efficacy
In vitro assays conducted on breast cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
